molecular formula C18H18ClN3O B4829978 6-allyl-3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

6-allyl-3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4829978
M. Wt: 327.8 g/mol
InChI Key: BRMJNRUOCSWNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-allyl-3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (hereafter referred to as Compound X) belongs to the pyrazolo[1,5-a]pyrimidin-7(4H)-one family, a scaffold widely explored for its pharmacological versatility. Key structural features include:

  • Position 3: A 4-chlorophenyl group, common in bioactive analogs for enhancing target affinity via hydrophobic/π-π interactions.
  • Position 6: An allyl substituent, which may improve solubility compared to bulkier groups (e.g., phenyl or trifluoromethyl).
  • Positions 2 and 5: Ethyl and methyl groups, respectively, contributing to steric and electronic modulation .

Properties

IUPAC Name

3-(4-chlorophenyl)-2-ethyl-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-4-6-14-11(3)20-17-16(12-7-9-13(19)10-8-12)15(5-2)21-22(17)18(14)23/h4,7-10,21H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMJNRUOCSWNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC(=C(C(=O)N2N1)CC=C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions. The reaction conditions often include refluxing in solvents like ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

6-allyl-3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

6-allyl-3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its anticancer and antiviral activities.

Mechanism of Action

The mechanism of action of 6-allyl-3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues by Target

KCNQ/M-Channel Activators
Compound Substituents (Positions) Key Findings Reference
QO-58 3-Phenyl, 5-(2,6-dichloro-5-fluoropyridinyl), 2-Trifluoromethyl Anti-seizure and anti-nociceptive effects in rodent CCI models; low bioavailability due to poor solubility .
Compound X 3-(4-Chlorophenyl), 6-Allyl Hypothesized improved solubility vs. QO-58 due to allyl group; untested in vivo.

Comparison : QO-58’s fluoropyridinyl group enhances target selectivity but limits bioavailability. Compound X’s allyl group may address solubility but requires empirical validation.

DPP-4 Inhibitors
Compound Substituents (Positions) IC50 (nM) Key Findings Reference
b2 Undisclosed 79 Anti-diabetic activity (34% glucose reduction in mice); cytotoxicity issues .
d1 Undisclosed 49 Improved potency but retained cytotoxicity .
Optimized derivatives Varied (e.g., morpholinyl, piperidinyl) <10 Reduced cytotoxicity via scaffold hopping; enhanced selectivity .

Comparison : Unlike DPP-4-targeted analogs, Compound X lacks polar groups (e.g., morpholinyl) that improve enzyme binding. Its 4-chlorophenyl group may favor alternate targets.

Fatty Acid Transport Inhibitors
Compound Substituents (Positions) Key Findings Reference
Grassofermata 3-(4-Chlorophenyl), 5-(4-Nitrophenyl) Inhibits fatty acid transport in vitro and in vivo; nitro group critical for activity .
Compound X 3-(4-Chlorophenyl), 5-Methyl Methyl at position 5 likely reduces electron-withdrawing effects vs. nitro; untested for transport inhibition.

Comparison : The nitro group in Grassofermata enhances electron-withdrawing properties, whereas Compound X’s methyl may limit similar efficacy.

Substituent Effects on Pharmacological Profiles

Position 3 Modifications
  • 4-Chlorophenyl (Compound X, Grassofermata, NAV2729) : Common in inhibitors (e.g., ARF6, fatty acid transport) due to hydrophobic anchoring .
  • Phenyl (QO-58) : Favors KCNQ channel activation but reduces solubility .
Position 6 Modifications
  • Allyl (Compound X): Potential solubility enhancement vs. phenyl (QO-58) or benzyl ( derivatives).
  • Trifluoromethyl (QO-58) : Increases lipophilicity but exacerbates bioavailability challenges .
Position 5 Modifications
  • Methyl (Compound X) : Electron-donating; may reduce target affinity vs. electron-withdrawing groups (e.g., trifluoromethyl in QO-58) .

Q & A

Basic Research Questions

Q. How can the structural integrity of 6-allyl-3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Assign peaks for allyl (δ 5.0–6.0 ppm, multiplet), 4-chlorophenyl (δ 7.3–7.6 ppm, doublet), and methyl/ethyl groups (δ 1.2–2.5 ppm). Compare with analogous pyrazolo[1,5-a]pyrimidinones .
  • X-ray Crystallography : Refine single-crystal data using SHELXL (e.g., R-factor < 0.05) to resolve substituent positions and confirm bond angles/lengths .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ expected ~370–375 Da) .

Q. What are the standard synthetic routes for pyrazolo[1,5-a]pyrimidinones with allyl and aryl substituents?

  • Methodological Answer :

  • Step 1 : Condense 3-amino-5-methylpyrazole with a β-ketoester (e.g., ethyl 3-(4-chlorophenyl)-3-oxopropanoate) in acetic acid under reflux (6–24 hours) to form the pyrimidinone core .
  • Step 2 : Introduce the allyl group via nucleophilic substitution or Pd-catalyzed coupling (e.g., allyl bromide with K2CO3 in DMF) .
  • Yield Optimization : Monitor by TLC and purify via column chromatography (hexane/EtOAc gradient). Typical yields: 40–65% .

Advanced Research Questions

Q. How do substituents (allyl, 4-chlorophenyl) influence the compound’s binding to biological targets like FATP2 or Arf6?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions. The 4-chlorophenyl group may engage in hydrophobic pockets, while the allyl group could stabilize π-alkyl interactions (e.g., similar to Grassofermata’s binding to FATP2) .
  • Competitive Assays : Compare IC50 values with analogs (e.g., NAV-2729, IC50 = 1.2 µM for Arf6) using fluorescence polarization or SPR .
  • SAR Insights : Replace the allyl with bulkier groups (e.g., benzyl) to assess steric effects on potency .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Meta-Analysis : Compile data from analogs (e.g., 2-isopropyl-6-methyl-5-phenyl derivatives vs. 2,5-di-tert-butyl variants) to identify trends. For example, methyl/ethyl groups at C2 enhance mycobacterial ATP synthase inhibition, while bulky substituents reduce solubility .
  • Experimental Validation : Replicate assays under standardized conditions (e.g., MIC against M. tuberculosis H37Rv) to control for variability in protocols .

Q. How can crystallographic data improve the design of derivatives with enhanced stability?

  • Methodological Answer :

  • Torsion Angle Analysis : Use SHELXL-refined structures to identify rigid regions (e.g., pyrimidinone core) versus flexible moieties (allyl group). Introduce conformational constraints (e.g., cyclopropane rings) to reduce metabolic degradation .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O bonds) to predict packing efficiency and melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-allyl-3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
6-allyl-3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.